Home > Products > Screening Compounds P102439 > FK506 binding protein-25
FK506 binding protein-25 - 147478-69-1

FK506 binding protein-25

Catalog Number: EVT-1519336
CAS Number: 147478-69-1
Molecular Formula: C60H94O16
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FK506 binding protein-25 is a member of the FK506 binding protein family, which plays crucial roles in various cellular processes, including immunosuppression, protein folding, and signal transduction. The FK506 binding proteins are characterized by their ability to bind to the immunosuppressive drug FK506 and other ligands, influencing the activity of various target proteins. FK506 binding protein-25, specifically, has been identified as a nuclear protein involved in cellular signaling pathways and protein interactions.

Source

FK506 binding protein-25 was first cloned from human cells and is part of a highly conserved group of proteins found across eukaryotic organisms. Its discovery was facilitated through molecular cloning techniques that revealed its structural and functional properties.

Classification

FK506 binding protein-25 belongs to the larger FKBP family, which includes several isoforms with varying functions. These proteins can be classified based on their structural domains, such as the peptidyl-prolyl isomerase domain and the tetratricopeptide repeat domain. FK506 binding protein-25 is particularly noted for its role in nuclear localization and interaction with casein kinase II.

Synthesis Analysis

Methods

The synthesis of FK506 binding protein-25 typically involves recombinant DNA technology. This process includes:

  1. Cloning: The gene encoding FK506 binding protein-25 is amplified using polymerase chain reaction and cloned into an expression vector.
  2. Transformation: The vector is introduced into a suitable host organism (often Escherichia coli or yeast) for protein expression.
  3. Induction: Protein expression is induced using specific conditions (e.g., temperature shifts or chemical inducers).
  4. Purification: The expressed protein is purified using affinity chromatography techniques that exploit its binding properties.

Technical Details

The purification process often involves tagging the FK506 binding protein-25 with a histidine tag, allowing for easy isolation from cell lysates using nickel-affinity chromatography. Following purification, the protein's activity and integrity are confirmed through techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of FK506 binding protein-25 has been elucidated through X-ray crystallography, revealing a compact globular shape typical of FKBP proteins. The structure includes:

  • Peptidyl-prolyl isomerase domain: This domain facilitates the cis-trans isomerization of proline residues in target proteins.
  • Nuclear localization sequence: This sequence directs the protein to the nucleus, where it exerts its biological functions.

Data

The crystal structure of FK506 binding protein-25 complexed with FK506 has been determined at high resolution (1.8 Å), providing insights into its ligand-binding capabilities and conformational changes upon ligand interaction.

Chemical Reactions Analysis

Reactions

FK506 binding protein-25 participates in several biochemical reactions, primarily involving:

  1. Isomerization: It catalyzes the interconversion of proline residues in substrate proteins, aiding in proper folding.
  2. Complex Formation: It forms complexes with other proteins such as calcineurin, influencing signaling pathways related to T-cell activation.

Technical Details

The interaction between FK506 binding protein-25 and calcineurin is critical for immunosuppressive action mediated by FK506. This complex formation inhibits calcineurin's phosphatase activity, thereby blocking downstream signaling events that lead to T-cell activation.

Mechanism of Action

Process

The mechanism of action of FK506 binding protein-25 involves several key steps:

  1. Binding: FK506 binds to FK506 binding protein-25, inducing a conformational change.
  2. Complex Formation: The drug-protein complex interacts with calcineurin.
  3. Inhibition: This interaction inhibits calcineurin's ability to dephosphorylate nuclear factor of activated T-cells, preventing its translocation to the nucleus and subsequent gene transcription necessary for T-cell activation.

Data

Studies have shown that the inhibition of calcineurin by FK506-FKBP complexes significantly reduces interleukin production in T-cells, highlighting its role in immune response modulation.

Physical and Chemical Properties Analysis

Physical Properties

FK506 binding protein-25 is typically found as a soluble cytoplasmic or nuclear protein with a molecular weight of approximately 25 kDa. It exhibits stability under physiological conditions but may denature under extreme pH or temperature variations.

Chemical Properties

Chemically, FK506 binding protein-25 possesses a high affinity for proline-rich peptides due to its peptidyl-prolyl isomerase activity. It also interacts specifically with immunosuppressive drugs like FK506 and rapamycin through non-covalent interactions.

Applications

Scientific Uses

FK506 binding protein-25 has several applications in scientific research and medicine:

  1. Immunology: It serves as a target for immunosuppressive therapies in transplant medicine.
  2. Cell Biology: Researchers study its role in cellular signaling pathways and stress responses.
  3. Drug Development: Understanding its interactions aids in designing novel therapeutics targeting FKBP family members for various diseases, including cancer and autoimmune disorders.
Introduction to FK506 Binding Protein-25 (FKBP25)

Classification and Evolutionary Context of Immunophilins

FK506 Binding Protein-25 (FKBP25), also designated FKBP3, belongs to the immunophilin superfamily—a class of proteins characterized by peptidyl-prolyl cis-trans isomerase (PPIase) activity and their capacity to bind immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (sirolimus). Immunophilins are phylogenetically conserved across eukaryotes and are subdivided into two principal families: FK506-binding proteins (FKBPs) and cyclophilins (which bind cyclosporin A). The human genome encodes at least 15 FKBP members, categorized into four functional groups based on subcellular localization: cytoplasmic, TPR domain-containing, endoplasmic reticulum-resident, and nuclear. FKBP25 resides within the nuclear subgroup alongside FKBP133 [1] [5] [7].

Evolutionary analyses of vertebrate FKBP25 reveal strong purifying selection, indicating its functional indispensability. Studies calculating nonsynonymous (dN) and synonymous (dS) substitution rates demonstrate that dN/dS ratios are consistently <1 across vertebrates, with no positively selected sites detected. This evolutionary constraint underscores FKBP25’s conserved role in nuclear processes. Mammals exhibit significant exon-intron conservation in the FKBP25 gene, though this conservation is less pronounced in non-mammalian vertebrates, suggesting lineage-specific adaptations in gene regulation [1] [4].

Table 1: Evolutionary Analysis of Vertebrate FKBP25

ParameterFindingSignificance
dN/dS ratioConsistently <1 across vertebratesIndicates purifying selection
Positive selection sitesNone detectedFunctional stability
Exon-intron conservationHigh in mammals, variable in fish/amphibiansLineage-specific splicing regulation

Structural and Functional Uniqueness of FKBP25 in the FKBP Family

FKBP25 possesses a distinctive bipartite architecture:

  • An N-terminal helix-loop-helix (HLH) motif (residues 1–80) that is highly hydrophilic and enriched in charged residues. This domain mediates protein-protein interactions with nuclear targets like YY1 and MDM2, independent of PPIase activity.
  • A C-terminal PPIase domain (residues 110–224) responsible for drug binding and catalytic activity. This domain shares 43% sequence identity with FKBP12 but exhibits divergent ligand specificity [1] [2] [8].

A defining functional feature of FKBP25 is its differential affinity for immunosuppressants: it binds rapamycin with high affinity (Ki = 0.9 nM) but shows 200-fold lower affinity for FK506 (Ki = 200 nM). Structural studies of the FK506 binding domain (FKBD25) reveal that this disparity arises from microheterogeneities in the binding pocket. Key distinctions include:

  • Substitution of Phe46 (in FKBP12) by Leu162, reducing hydrophobic contacts with FK506.
  • Disruption of the conserved "triad" salt bridge (Asp37-Arg42 in FKBP12) due to an Arg→Asn substitution.
  • Enhanced C–H···O interactions in the rapamycin complex, stabilizing its binding [2] [5].

Functionally, FKBP25 operates as a multimodal scaffold in nuclear signaling:

  • Transcriptional regulation: The HLH motif binds transcription factor YY1, enhancing its DNA-binding capacity and facilitating chromatin remodeling.
  • Tumor suppressor pathways: Interaction with MDM2 via the HLH domain promotes ubiquitination and degradation of this oncoprotein, stabilizing p53 and inducing p21 expression.
  • Epigenetic modulation: Association with histone deacetylases HDAC1/2 links FKBP25 to chromatin compaction and gene silencing [1] [7] [8].

Table 2: Structural and Functional Comparison of FKBP25 with FKBP12

FeatureFKBP25FKBP12
N-terminal domainHLH motif (charged, hydrophilic)Minimal flanking sequences
Rapamycin affinityKi = 0.9 nMKi = 0.26 nM
FK506 affinityKi = 200 nMKi = 0.4 nM
Key binding residueLeu162Phe46
Nuclear localizationYes (NLS-dependent)Primarily cytoplasmic

Nuclear Localization and Subcellular Compartmentalization of FKBP25

FKBP25 is constitutively nuclear, driven by a classical nuclear localization signal (NLS) within its N-terminal region. This compartmentalization is further regulated by casein kinase II (CK2) phosphorylation at multiple sites near the NLS. CK2-mediated phosphorylation enhances nuclear retention by promoting interactions with nuclear import machinery. Notably, FKBP25 forms a stable complex with CK2 and nucleolin—a major nuclear phosphoprotein—linking it to ribosome biogenesis and stress responses [3] [8].

Within the nucleus, FKBP25 engages in chromatin-centric functions through two key mechanisms:

  • Histone deacetylase (HDAC) association: FKBP25 directly binds HDAC1 and HDAC2 via its N-terminal domain (residues 1–80), forming a complex with measurable deacetylase activity. This interaction is insensitive to FK506 or rapamycin, confirming its independence from the C-terminal PPIase domain. The FKBP25-HDAC complex facilitates chromatin condensation and transcriptional repression [8] [10].
  • Transcription factor partnerships: FKBP25 interacts with Yin Yang 1 (YY1), a DNA-binding transcriptional regulator that recruits HDACs. FKBP25 enhances YY1’s DNA-binding capacity and modulates its repressor activity. This triad complex (FKBP25-YY1-HDAC) exemplifies FKBP25’s role as a co-regulator of gene expression networks involved in cell proliferation and stress adaptation [8] [10].

Additionally, FKBP25 exhibits direct nucleic acid binding properties. Its affinity for double-stranded DNA and RNA suggests roles in genome stability and RNA processing, potentially facilitated through partnerships with high-mobility group (HMG) proteins and nucleolin [3] [8].

Table 3: Nuclear Interaction Partners of FKBP25

PartnerInteraction DomainFunctional OutcomeRegulatory Input
HDAC1/HDAC2N-terminal (1–80)Chromatin compaction; transcriptional repressionIndependent of PPIase domain
YY1HLH motifEnhanced DNA binding; co-repressor activityModulates p53/MDM2 pathway
Casein Kinase IIN-terminalPhosphorylation-dependent nuclear retentionStabilizes nucleolar complexes
NucleolinNot specifiedRibosome biogenesis; stress responseCK2-mediated complex formation

Properties

CAS Number

147478-69-1

Product Name

FK506 binding protein-25

Molecular Formula

C60H94O16

Synonyms

FK506 binding protein-25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.